4-Pyridylcarbinol N-oxide
Overview
Description
4-Pyridylcarbinol N-oxide is a chemical compound with the molecular formula C6H7NO2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridylcarbinol N-oxide can be synthesized through the oxidation of 4-pyridylmethanol. Common oxidizing agents used in this process include peracids such as peracetic acid and perbenzoic acid . Another method involves the use of sodium percarbonate in the presence of rhenium-based catalysts under mild reaction conditions . Additionally, the oxidation can be achieved using a urea-hydrogen peroxide complex or sodium perborate in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The use of continuous flow reactors with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been reported to be a safer and more efficient method for producing pyridine N-oxides .
Chemical Reactions Analysis
Types of Reactions
4-Pyridylcarbinol N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, sodium percarbonate, and urea-hydrogen peroxide complex.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles attacking the electrophilic sites on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-pyridylmethanol leads to the formation of this compound, while reduction can yield 4-pyridylmethanol .
Scientific Research Applications
4-Pyridylcarbinol N-oxide has various applications in scientific research:
Mechanism of Action
4-Pyridylcarbinol N-oxide acts as a mild Lewis base, capable of activating Lewis acidic parts of molecules. This activation increases the reactivity of the nucleophilic part of the molecule towards various electrophiles . The compound’s mechanism of action involves forming complexes with transition metals and facilitating various catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A closely related compound with similar chemical properties and applications.
4-Pyridylcarbinol N-oxide: Another derivative of pyridine with similar uses in organic synthesis and coordination chemistry.
Nicotinaldehyde N-oxide: A derivative used in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. Its versatility in various applications, from organic synthesis to drug development, highlights its importance in scientific research and industry .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-5-6-1-3-7(9)4-2-6/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1CO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176879 | |
Record name | 4-Pyridylmethanol N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22346-75-4 | |
Record name | 4-Pyridinemethanol, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22346-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridylmethanol N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-pyridylmethanol N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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